a-(N-Methylanilino)-a-phenylacetonitrile
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Overview
Description
a-(N-Methylanilino)-a-phenylacetonitrile is an organic compound with the molecular formula C15H14N2 It is known for its unique structure, which includes a phenyl group, an N-methylanilino group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
a-(N-Methylanilino)-a-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with N-methylaniline in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the N-methylaniline on the benzyl cyanide, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
a-(N-Methylanilino)-a-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetonitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl or N-methylanilino moieties.
Scientific Research Applications
a-(N-Methylanilino)-a-phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of a-(N-Methylanilino)-a-phenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and N-methylanilino groups can engage in aromatic interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar in structure but lacks the N-methylanilino group.
N-methylaniline: Contains the N-methylanilino group but lacks the nitrile group.
Phenylacetonitrile: Similar structure but without the N-methylanilino group.
Uniqueness
a-(N-Methylanilino)-a-phenylacetonitrile is unique due to the presence of both the phenyl and N-methylanilino groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(N-methylanilino)-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-17(14-10-6-3-7-11-14)15(12-16)13-8-4-2-5-9-13/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDTPFUMNREGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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